2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
CAS No. |
851040-36-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO/c1-14-9-8-13-7-6-11-4-2-3-5-12(11)10-13/h2-5H,6-10H2,1H3 |
InChI Key |
SZZCXBDPQVOLHE-UHFFFAOYSA-N |
SMILES |
COCCN1CCC2=CC=CC=C2C1 |
Canonical SMILES |
COCCN1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include heating the reactants in an acidic medium, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce fully saturated tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the methoxyethyl group.
2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Another derivative with additional hydroxyl groups.
Uniqueness
2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substituent, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
